molecular formula C21H23FN4O2 B12245707 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B12245707
M. Wt: 382.4 g/mol
InChI Key: UJZRHBVQAXMLQR-UHFFFAOYSA-N
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Description

4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a combination of fluorine, methoxy, piperidine, oxadiazole, and pyridine moieties

Preparation Methods

The synthesis of 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Mechanism of Action

The mechanism of action of 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine include:

The uniqueness of this compound lies in its combination of these functional groups, which can confer specific biological and chemical properties not found in the similar compounds.

Properties

Molecular Formula

C21H23FN4O2

Molecular Weight

382.4 g/mol

IUPAC Name

5-[[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C21H23FN4O2/c1-27-19-3-2-16(12-18(19)22)14-26-10-6-15(7-11-26)13-20-24-21(25-28-20)17-4-8-23-9-5-17/h2-5,8-9,12,15H,6-7,10-11,13-14H2,1H3

InChI Key

UJZRHBVQAXMLQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=NC(=NO3)C4=CC=NC=C4)F

Origin of Product

United States

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